

An In-depth Technical Guide: Bis-PEG5-NHS Ester for Protein Coupling

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Compound of Interest

Compound Name: *Bis-PEG5-NHS ester*

Cat. No.: *B606179*

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This guide offers a comprehensive overview of **Bis-PEG5-NHS ester**, a homobifunctional crosslinking agent, for researchers, scientists, and professionals in drug development. It details the chemical principles, experimental protocols, and applications relevant to protein coupling.

Introduction to Bis-PEG5-NHS Ester

Bis-PEG5-NHS ester is a chemical crosslinker used to covalently link molecules, primarily proteins. Its structure is characterized by three key components:

- **Two N-hydroxysuccinimide (NHS) Ester Groups:** These are highly reactive groups located at both ends of the molecule. They readily react with primary amines ($-NH_2$), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.^{[1][2]}
- **A Polyethylene Glycol (PEG) Spacer:** The "PEG5" designation indicates a chain of five repeating ethylene glycol units. This hydrophilic spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can minimize steric hindrance.^{[3][4]}
- **Homobifunctional Nature:** Having identical reactive groups at both ends (NHS-PEG-NHS), this reagent is designed to link two molecules that both present primary amines.^{[2][5][6]} It is classified as a non-cleavable linker.^[7]

This combination of features makes **Bis-PEG5-NHS ester** a valuable tool for creating stable protein conjugates, studying protein-protein interactions, and developing bioconjugates for therapeutic or diagnostic purposes.^{[5][8]}

Chemical Principle of NHS Ester Coupling

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine from a protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.^[1]

Reaction Mechanism Diagram

*Caption: Reaction of **Bis-PEG5-NHS ester** with protein primary amines.*

A critical competing reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive. The rate of this hydrolysis increases significantly with rising pH. Therefore, the reaction pH must be carefully optimized to balance amine reactivity (which increases with pH) and NHS ester stability (which decreases with pH).^[9]

Quantitative Data and Reagent Properties

The precise characteristics of **Bis-PEG5-NHS ester** are crucial for reproducible experimental design.

Property	Value / Range	Source(s)
Molecular Formula	C ₂₂ H ₃₂ N ₂ O ₁₃	[3] [7] [10]
Molecular Weight	532.50 g/mol	[3] [7] [10]
Spacer Arm Length	~21.6 Å (19 atoms)	[11]
Purity	>95%	[3] [7]
Solubility	Water, DMSO, DMF, Methylene Chloride	[3] [10] [11]
Reactive Groups	N-hydroxysuccinimide (NHS) Ester (x2)	[10]
Reactive Towards	Primary amines (-NH ₂)	[3] [10]
Storage Conditions	-20°C, under inert gas, desiccated	[3] [10] [11]

Reaction Condition Parameters

Parameter	Recommended Range / Value	Notes	Source(s)
Optimal Reaction pH	7.2 - 8.5	A compromise to maximize amine reactivity while minimizing hydrolysis. The optimal pH is often cited as 8.3-8.5.	[1][12]
Reaction Time	30-60 min (Room Temp) or 2 hours (4°C)	Can be adjusted based on protein concentration and desired degree of labeling.	[13][14][15]
Molar Excess of Reagent	10- to 50-fold over protein	Highly dependent on protein concentration and the number of available lysines. Empirical optimization is necessary.	[4][13]
Compatible Buffers	Phosphate (PBS), HEPES, Bicarbonate, Borate	Buffers must be free of primary amines.	[1][14][15]
Incompatible Buffers	Tris, Glycine	These contain primary amines that compete with the target protein for reaction with the NHS ester.	[1][14][15]

NHS Ester Hydrolysis Half-Life

pH	Temperature	Half-Life	Source(s)
7.0	0°C	4-5 hours	[1]
8.0	4°C	1 hour	[16]
8.6	4°C	10 minutes	[1][16]

Experimental Protocols

Below is a general protocol for protein-protein crosslinking. The specific concentrations and molar excess should be optimized for each experimental system.

Workflow for Protein Crosslinking

Caption: Step-by-step workflow for a typical protein crosslinking experiment.

Detailed Methodology

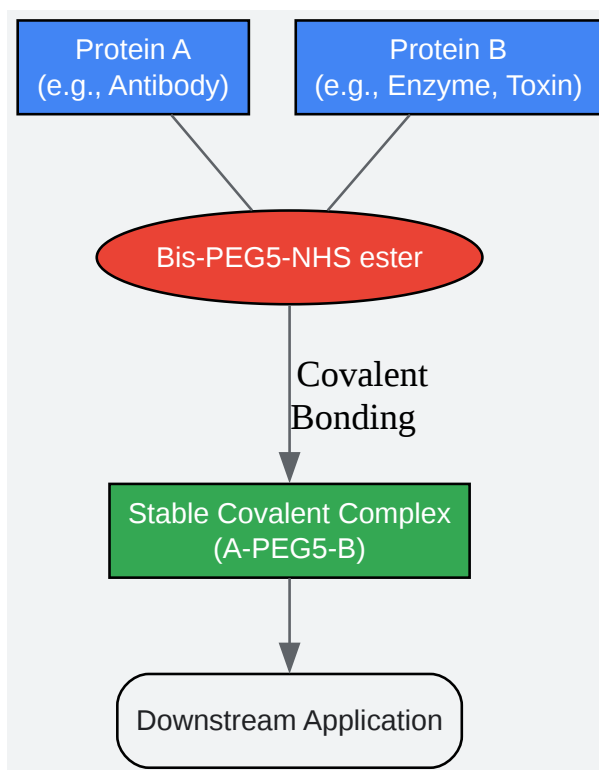
- Reagent and Buffer Preparation:
 - Equilibrate the vial of **Bis-PEG5-NHS ester** to room temperature before opening to prevent moisture condensation.[14][15]
 - Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).[15]
 - Prepare your protein solution(s) in the reaction buffer. Concentrations typically range from 1-10 mg/mL.[12][14]
 - Immediately before use, dissolve the **Bis-PEG5-NHS ester** in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[12][14][15] Do not prepare aqueous stock solutions for storage as the reagent will hydrolyze.[11][14][15]
- Crosslinking Reaction:
 - Add the calculated amount of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[14]

- Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C.[15]
- Quenching the Reaction:
 - (Optional but recommended) Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[13]
 - Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[4]
- Analysis and Purification:
 - Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
 - Remove excess, unreacted crosslinker and quenching reagents to purify the protein conjugate. This is commonly achieved through size-exclusion chromatography (desalting columns) or dialysis.[13][14][15]

Applications in Research and Drug Development

The ability of **Bis-PEG5-NHS ester** to covalently link proteins makes it a versatile tool.

Logical Relationship of Crosslinker Function



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*Caption: **Bis-PEG5-NHS ester** links two proteins to enable new functions.*

- Studying Protein-Protein Interactions: By "freezing" interactions between proteins in a complex, crosslinking can help identify binding partners and map interaction interfaces. The PEG spacer provides flexibility, facilitating the capture of dynamic or transient interactions. [\[17\]](#)
- Antibody-Drug Conjugate (ADC) Development: While heterobifunctional linkers are more common in modern ADCs, homobifunctional linkers can be used in certain strategies to link drugs or payloads to antibodies, leveraging the numerous lysine residues available. [\[5\]](#)[\[18\]](#)
- Hydrogel Formation: Homobifunctional PEGs can crosslink polymers to form hydrogels, which are used in tissue engineering and for creating matrices for controlled drug release. [\[5\]](#)[\[19\]](#)
- Surface Immobilization: Proteins can be covalently attached to amine-functionalized surfaces for applications in diagnostics and biomaterials.

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